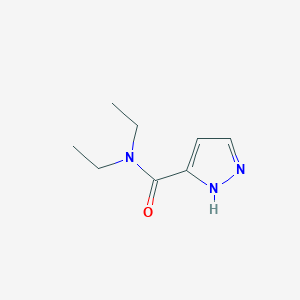

N,N-二乙基-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

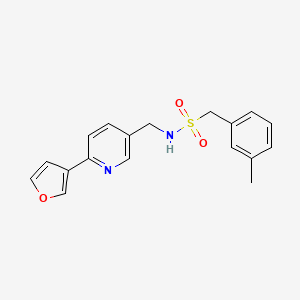

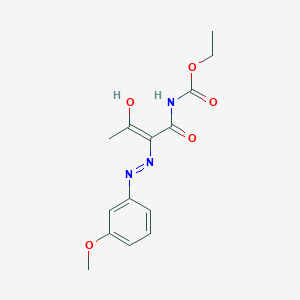

“N,N-diethyl-1H-pyrazole-3-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of pyrazole derivatives has been achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A new approach to the synthesis of a similar compound, 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamide, was developed based on condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis .Molecular Structure Analysis

The molecular structure of “N,N-diethyl-1H-pyrazole-3-carboxamide” is characterized by a pyrazole ring bound to a phenyl group . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazole compounds, including “N,N-diethyl-1H-pyrazole-3-carboxamide”, have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use .Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .科学研究应用

农用化学应用

- 线虫杀灭活性:吡唑甲酰胺衍生物在农用化学应用中显示出潜力,特别是作为线虫杀灭剂。例如,某些含氟吡唑甲酰胺对根结线虫表现出良好的线虫杀灭活性 (赵等,2017)。

化学合成和功能化

- 合成和功能化:吡唑甲酰胺一直是化学合成中感兴趣的课题,研究探索了它们的官能化反应。例如,1H-吡唑-3-羧酸转化为相应的甲酰胺 (Yıldırım 等,2005)。

抗微生物和抗病毒活性

- 抗微生物特性:一些吡唑-1-甲酰胺衍生物已证明具有抗微生物活性,使其成为该领域进一步探索的候选者 (Sharshira 和 Hamada,2011)。

- 抗病毒潜力:某些 N,N-二乙基-1H-吡唑-3-甲酰胺衍生物对烟草花叶病毒 (TMV) 显示出有希望的灭活作用,表明它们在抗病毒研究中的潜力 (张等,2012)。

药物研究

- DNA 结合和抗癌特性:一些吡唑甲酰胺衍生物因其 DNA 结合相互作用和潜在的抗癌作用而受到研究,表明它们与肿瘤学研究相关 (陆等,2014)。

安全和危害

未来方向

Pyrazole derivatives, including “N,N-diethyl-1H-pyrazole-3-carboxamide”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

属性

IUPAC Name |

N,N-diethyl-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-3-11(4-2)8(12)7-5-6-9-10-7/h5-6H,3-4H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOHTQSUZMXGHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=NN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-1H-pyrazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Iodobenzo[d]isothiazol-3-amine](/img/structure/B2903568.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2903580.png)

![methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate](/img/structure/B2903582.png)

![N-(4-ethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2903584.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide](/img/structure/B2903591.png)